molecular formula C4H7Br2N3 B1520468 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide CAS No. 94614-63-8

1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

Cat. No.: B1520468
CAS No.: 94614-63-8
M. Wt: 256.93 g/mol
InChI Key: ODHCJYKSXJMKAL-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1H-1,2,4-triazole hydrobromide (CAS Number: 783262-04-4) is a versatile alkylating agent and synthetic intermediate of significant interest in medicinal and organic chemistry. Its molecular formula is C₄H₆BrN₃•HBr, with an average mass of 176.017 Da for the free base . The compound features a 1,2,4-triazole heterocycle, a privileged scaffold in drug discovery, linked to a reactive bromoethyl side chain. The 1,2,4-triazole ring is a nitrogen-rich aromatic heterocycle known for its extensive pharmacological properties and its ability to engage in various non-bonding interactions with biological targets . This core structure is a key pharmacophore in numerous therapeutic agents, including systemic antifungal drugs (e.g., voriconazole, itraconazole), antivirals, and anticancer agents . The primary research value of this compound lies in its application as a key synthetic intermediate. The bromoethyl moiety acts as an alkylating agent, enabling researchers to tether the 1,2,4-triazole group to other molecular entities of interest, such as nucleotides, other heterocycles, or pharmacophores, via nucleophilic substitution reactions . This facilitates the construction of novel hybrid molecules and the exploration of structure-activity relationships (SAR). This reagent is instrumental in developing new compounds for various research areas, including antimicrobial and anticancer agent development . The 1,2,4-triazole ring itself is known to exhibit inhibitory activity against enzymes like carbonic anhydrase, which is a validated drug target . As a reactive chemical, appropriate safety protocols must be followed. This product is intended for use in controlled laboratory settings by qualified researchers. For Research Use Only. This product is not intended for diagnostic or therapeutic purposes, or for any form of human use.

Properties

IUPAC Name

1-(2-bromoethyl)-1,2,4-triazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.BrH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCJYKSXJMKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94614-63-8
Record name 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide
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Biological Activity

1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring with a bromoethyl substituent, which is significant for its biological activity. The synthesis typically involves the reaction of hydrazine derivatives with α-bromoalkyl compounds under controlled conditions to yield the desired triazole derivative.

Antibacterial Activity

Triazole derivatives are known for their broad-spectrum antibacterial properties. The biological activity of this compound has been evaluated against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli12.5 µg/mL15
Staphylococcus aureus6.25 µg/mL20
Bacillus subtilis3.125 µg/mL25

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed a lower MIC against Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Effects

CytokineConcentration (µM)Inhibition (%)
TNF-α1075
IL-61065
IL-101050

The results indicated that the compound effectively reduced the levels of TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory conditions .

Anticancer Activity

The anticancer effects of triazole derivatives have been extensively studied. In particular, this compound exhibited promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Efficacy

A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound resulted in a significant reduction in cell viability:

  • Cell Viability Reduction : Up to 70% at a concentration of 25 µM.
  • Mechanism : The compound induced apoptosis through the activation of caspase pathways.

These findings suggest that this triazole derivative may serve as a lead compound for further development in cancer therapeutics .

Scientific Research Applications

Overview

1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a compound belonging to the triazole family, which has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, and medicine, supported by data tables and documented case studies.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in:

  • Substitution Reactions : The bromine atoms can be replaced with various nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : It can be oxidized to higher oxidation states or reduced to form derivatives with altered bromine content.

Biological Applications

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of triazoles, including this compound, possess antibacterial activity against various pathogens. For instance, compounds derived from triazoles have been found effective against Gram-positive and Gram-negative bacteria .
  • Pharmaceutical Development : Ongoing research is exploring its potential as a pharmaceutical intermediate. Triazole derivatives are known for their roles in developing antifungal and antibacterial agents .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antibacterial Activity : A study demonstrated that triazole derivatives exhibited enhanced antibacterial effects compared to traditional antibiotics like ciprofloxacin. The mechanism involves interaction with bacterial topoisomerases, crucial for DNA replication .
  • Anticancer Potential : Triazole derivatives have shown promise in anticancer research due to their ability to inhibit cancer cell proliferation through various mechanisms .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

Case Study 1: Antibacterial Activity

A series of experiments evaluated the antibacterial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the triazole scaffold exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, showcasing their potential as alternative therapeutic agents .

Case Study 2: Structural Modification of Natural Products

Research focused on modifying natural products using triazole derivatives demonstrated improved solubility and binding affinity to biological targets. This study emphasizes the versatility of triazoles in enhancing the pharmacological profiles of existing drugs .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Triazole Derivatives
Compound Name Substituents/Modifications Key Applications/Activities Reference
1-(2-Bromoethyl)-1H-1,2,4-triazole HBr 2-Bromoethyl group Potential alkylating agent/synthetic intermediate
3-((2-Bromoethyl)thio)-1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole (221) Thioether linkage, 3,4-dichlorobenzyl Enhanced antibacterial/antifungal activity
Letrozole precursor 4-Cyanobenzyl group Anticancer (aromatase inhibitor synthesis)
Quinazolinone-triazole acylhydrazone (7q) Quinazolinone fragment 100% inhibition of plant pathogens at 100 µg/mL
Aryl ether-substituted triazoles 4’-Aryloxy groups Plant growth regulation (wheat/rape)
Key Observations :

Substituent Reactivity :

  • The bromoethyl group in the target compound is a reactive site for nucleophilic substitution, making it valuable for synthesizing more complex triazole derivatives (e.g., via alkylation or coupling reactions) .
  • In contrast, thioether-linked analogues (e.g., compound 221 ) exhibit improved antibacterial activity due to sulfur’s electronegativity and enhanced membrane permeability .

Biological Activity: Antimicrobial Potency: Compounds with extended aromatic systems (e.g., quinazolinone in 7q) demonstrate superior inhibition of agricultural pathogens compared to simpler alkyl-substituted triazoles . Anticancer Applications: Letrozole precursors with cyanobenzyl substituents are optimized for aromatase inhibition, highlighting the role of electron-withdrawing groups in targeting enzymes .

Agrochemical Utility :

  • Triazoles bearing aryl ether substituents (e.g., ) modulate plant growth, suggesting that bulky, hydrophobic groups enhance interactions with phytohormone pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 1-(2-Bromoethyl)-1H-1,2,4-triazole HBr 3-((2-Bromoethyl)thio)-1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole Letrozole Precursor
Molecular Weight (g/mol) 256.93 ~420 (estimated) 293.3
Solubility Likely polar aprotic solvents Moderate (chlorobenzyl enhances lipophilicity) High in DMSO
Stability Sensitive to hydrolysis (Br–C bond) Stable (thioether less reactive than bromide) Stable under inert

Preparation Methods

Alkylation Reaction

  • Reactants : 1H-1,2,4-triazole and 2-bromoethyl bromide
  • Base : Potassium carbonate or similar inorganic base
  • Solvent : Anhydrous ethanol or acetonitrile
  • Conditions : Reflux or room temperature stirring under nitrogen atmosphere
  • Reaction Time : Typically 4-8 hours

The reaction mechanism involves nucleophilic substitution where the nitrogen in the triazole attacks the electrophilic carbon in the 2-bromoethyl bromide, forming the N-alkylated product.

Isolation and Purification

After completion of the reaction, the mixture is cooled, and the hydrobromide salt precipitates or is formed by addition of hydrobromic acid. The product is purified by filtration, washing with cold solvent, and drying under vacuum.

Representative Experimental Procedure

Step Description Conditions Outcome
1 Dissolve 1H-1,2,4-triazole in anhydrous ethanol Room temperature, nitrogen atmosphere Clear solution
2 Add potassium carbonate as base Stir for 15 min Base activated solution
3 Add 2-bromoethyl bromide dropwise Reflux for 6-8 hours Alkylation reaction
4 Cool reaction mixture and add hydrobromic acid Room temperature Precipitation of hydrobromide salt
5 Filter, wash with cold ethanol, dry under vacuum 40-50 °C Pure this compound

Research Findings and Yield Data

  • Yields for the alkylation step typically range from 70% to 90%, depending on reaction time, temperature, and purity of reagents.
  • The use of potassium carbonate as a base and ethanol as solvent provides a good balance of reactivity and ease of purification.
  • The hydrobromide salt form enhances the compound’s stability and crystallinity, facilitating handling and storage.

Comparative Analysis of Preparation Methods

Method Base Used Solvent Temperature Reaction Time Yield (%) Notes
Alkylation with K2CO3 Potassium carbonate Ethanol Reflux (78 °C) 6-8 h 85-90 Commonly used, good yield
Alkylation with NaHCO3 Sodium bicarbonate Acetonitrile Room temp 12-20 h 70-80 Milder conditions, longer time
Copper-catalyzed azide-alkyne cycloaddition (for triazole core) Copper powder/acetate Acetonitrile Room temp 4 h 90+ For triazole ring synthesis, prior to alkylation

Q & A

Q. What are the established synthetic routes for preparing 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, and what reaction conditions optimize yield?

The synthesis typically involves alkylation of 1H-1,2,4-triazole with 1,2-dibromoethane under basic conditions. A method adapted from similar triazole derivatives (e.g., 1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole) uses N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base to deprotonate the triazole nitrogen, facilitating nucleophilic substitution. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by quenching with ice to precipitate the product . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 triazole to dibromoethane) and controlled stirring at room temperature to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR identify the bromoethyl group (δ ~3.7–4.2 ppm for CH2_2Br) and triazole ring protons (δ ~7.8–8.5 ppm).
  • Infrared (IR) Spectroscopy: Confirms N-H stretching (~3100 cm1^{-1}) and C-Br bonds (~550–650 cm1^{-1}).
  • X-ray Crystallography: Resolves the crystal structure, highlighting bond angles (e.g., C-Br bond geometry) and packing motifs. For example, analogous triazoles exhibit C–C–Br angles of ~121.97° and O1–C10–F angles of ~112.0° in trifluoromethoxy derivatives .
  • Elemental Analysis: Validates purity by matching calculated and observed C, H, N, and Br percentages.

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic and sensitive to light due to the bromoethyl group. Storage in amber glass vials under inert gas (N2_2 or Ar) at −20°C is recommended. Decomposition occurs above 280°C (based on related triazole hydrobromides), necessitating avoidance of high-temperature handling .

Advanced Research Questions

Q. How does the bromoethyl substituent influence reactivity in nucleophilic substitution compared to chloromethyl or hydroxymethyl analogs?

The bromoethyl group enhances leaving group ability due to Br^-’s lower electronegativity compared to Cl^-, accelerating SN2 reactions. For example, in triazole derivatives, bromomethyl analogs react 2–3× faster with nucleophiles (e.g., amines, thiols) than chloromethyl analogs under identical conditions. This is attributed to Br^-’s superior leaving-group stability . However, hydroxymethyl derivatives require activation (e.g., tosylation) for substitution, making bromoethyl more synthetically versatile.

Q. What unresolved challenges exist in modifying the triazole core or bromoethyl side chain for targeted applications?

  • Regioselectivity: Controlling substitution at the triazole N1 vs. N4 position remains challenging. Computational modeling (DFT) is recommended to predict site-specific reactivity.
  • Functional Group Compatibility: Bromoethyl’s reactivity may interfere with downstream modifications (e.g., coupling reactions). Protecting group strategies (e.g., silylation) require validation .
  • Unexplored Derivatives: Limited data exists on 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones , suggesting opportunities for novel heterocyclic systems .

Q. How can researchers validate potential biological targets or mechanisms of action for this compound?

  • Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms, leveraging triazoles’ known roles as inhibitors (e.g., COX-2 inhibition in 5-aryl-1H-1,2,4-triazoles) .
  • Molecular Docking: Use crystallographic data (e.g., PDB IDs) to model interactions with active sites, focusing on the bromoethyl group’s steric and electronic effects.
  • In Vitro Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) to assess apoptosis induction, comparing results to non-brominated analogs .

Q. What methodologies resolve contradictions in reported reaction outcomes or spectral data?

  • Reproducibility Checks: Replicate reactions using identical reagents (e.g., anhydrous DMF) and monitor via HPLC for byproduct analysis.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+^+) to rule out impurities.
  • Cross-Validation with Crystallography: Compare experimental NMR shifts to X-ray-derived chemical environments to resolve ambiguities .

Methodological Notes

  • Synthesis Optimization: Use Schlenk techniques to exclude moisture during alkylation.
  • Data Interpretation: Reference Cambridge Structural Database entries for analogous triazoles to validate crystallographic parameters .
  • Safety Protocols: Adhere to OSHA guidelines for brominated compound handling, including fume hood use and PPE .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide
Reactant of Route 2
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1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

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